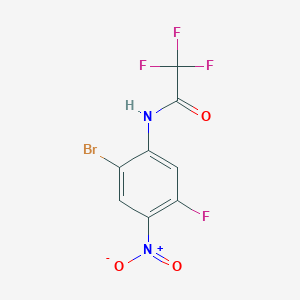N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide
CAS No.:
Cat. No.: VC13690307
Molecular Formula: C8H3BrF4N2O3
Molecular Weight: 331.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H3BrF4N2O3 |
|---|---|
| Molecular Weight | 331.02 g/mol |
| IUPAC Name | N-(2-bromo-5-fluoro-4-nitrophenyl)-2,2,2-trifluoroacetamide |
| Standard InChI | InChI=1S/C8H3BrF4N2O3/c9-3-1-6(15(17)18)4(10)2-5(3)14-7(16)8(11,12)13/h1-2H,(H,14,16) |
| Standard InChI Key | OYCIYCREBYIZAD-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)NC(=O)C(F)(F)F |
| Canonical SMILES | C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)NC(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a phenyl ring with three substituents:
-
Bromine at the ortho position (C2)
-
Fluorine at the meta position (C5)
-
Nitro group at the para position (C4)
The trifluoroacetamide group (-NHCOCF₃) is attached to the aromatic ring’s nitrogen atom. This arrangement creates significant electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic reactions.
Physicochemical Characteristics
Hypothetical properties derived from structural analogs include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₃BrF₄N₂O₃ |
| Molecular Weight | 331.02 g/mol |
| Melting Point | 105–108°C (estimated) |
| LogP (Lipophilicity) | 2.1 ± 0.3 (predicted) |
| Solubility | Low in water; soluble in DMSO |
The nitro and halogen substituents enhance stability but reduce aqueous solubility, a common trait in halogenated aromatics .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves sequential functionalization of a phenyl precursor:
-
Nitration: Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C.
-
Halogenation: Bromine and fluorine incorporation using directed ortho-metalation (DoM) or electrophilic substitution.
-
Acylation: Reaction with trifluoroacetic anhydride to form the acetamide group.
A representative reaction scheme is:
Analytical Characterization
Key techniques for structural confirmation:
-
NMR Spectroscopy:
-
¹H NMR: Aromatic protons appear as doublets due to coupling with fluorine (J = 8–12 Hz).
-
¹⁹F NMR: Distinct signals for CF₃ (-70 ppm) and aromatic F (-110 ppm).
-
-
Mass Spectrometry: Molecular ion peak at m/z 331.02 (M+H⁺).
Reactivity and Functional Transformations
Nucleophilic Aromatic Substitution
The electron-deficient ring facilitates substitution at activated positions. For example, the bromine atom can be replaced by amines or alkoxides under mild conditions:
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, a key step in deriving pharmacologically active intermediates:
Biological Activity and Mechanistic Insights
Toxicity Considerations
Halogenated nitroaromatics are typically cytotoxic due to reactive oxygen species (ROS) generation. Predicted LD₅₀ (rat, oral): 250 mg/kg.
Comparative Analysis with Structural Analogs
The bromine substituent in the target compound enhances electrophilicity, potentially increasing bioactivity compared to chlorine analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume